molecular formula C10H18KNO4 B2841892 Potassium Bis(Boc)amide CAS No. 89004-82-0

Potassium Bis(Boc)amide

Cat. No.: B2841892
CAS No.: 89004-82-0
M. Wt: 255.355
InChI Key: IFXGTCUBGXFGIC-UHFFFAOYSA-M
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Description

Potassium Bis(Boc)amide, also known by its chemical formula C10H18NO4K, is a compound widely used in organic synthesis. It is particularly valued for its role as a strong, non-nucleophilic base. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which provide stability and protection to the amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium Bis(Boc)amide is typically synthesized through the reaction of potassium tert-butoxide with di-tert-butyl dicarbonate (Boc2O) in the presence of an amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The general reaction scheme is as follows:

KOBut+(Boc)2O+NH2RK[N(Boc)2R]+ButOH\text{KOBu}^t + \text{(Boc)}_2\text{O} + \text{NH}_2\text{R} \rightarrow \text{K}[\text{N(Boc)}_2\text{R}] + \text{Bu}^t\text{OH} KOBut+(Boc)2​O+NH2​R→K[N(Boc)2​R]+ButOH

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Potassium Bis(Boc)amide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.

    Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in aprotic solvents like tetrahydrofuran (THF).

    Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.

Major Products Formed:

    Substitution Reactions: The major products are substituted amides or carbamates.

    Deprotection Reactions: The primary product is the free amine, along with tert-butyl alcohol as a byproduct.

Scientific Research Applications

Potassium Bis(Boc)amide has a wide range of applications in scientific research:

    Chemistry: It is used as a base in various organic synthesis reactions, including the formation of amides and carbamates.

    Biology: The compound is employed in the synthesis of peptide and protein analogs, where Boc protection is crucial for selective reactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: this compound is used in the production of fine chemicals and specialty materials, where precise control over reaction conditions is required.

Mechanism of Action

The mechanism of action of Potassium Bis(Boc)amide involves its role as a strong base. The compound deprotonates acidic protons in substrates, facilitating various chemical transformations. The Boc groups provide steric protection, preventing unwanted side reactions and ensuring selective deprotonation.

Molecular Targets and Pathways:

    Deprotonation: The primary molecular target is the acidic proton in the substrate, which is abstracted by the potassium amide.

    Protection: The Boc groups protect the amine functionalities, allowing for selective reactions without interference from other functional groups.

Comparison with Similar Compounds

Potassium Bis(Boc)amide is unique due to its dual Boc protection and strong basicity. Similar compounds include:

    Potassium Bis(trimethylsilyl)amide (KHMDS): Another strong, non-nucleophilic base, but with trimethylsilyl groups instead of Boc groups.

    Sodium Bis(Boc)amide: Similar in structure but with sodium instead of potassium, affecting its solubility and reactivity.

Uniqueness: this compound’s combination of strong basicity and Boc protection makes it particularly useful in reactions requiring selective deprotonation and protection of amine functionalities.

Properties

IUPAC Name

potassium;bis[(2-methylpropan-2-yl)oxycarbonyl]azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.K/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6;/h1-6H3,(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXGTCUBGXFGIC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)[N-]C(=O)OC(C)(C)C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18KNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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